2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chloro group, a methyl group, and an acetamide group attached to the benzoxazole core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced by chlorination of the benzoxazole core using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the acylation of the chloro-substituted benzoxazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-5-yl)-acetamide: The position of the substituents on the benzoxazole ring is different, potentially leading to different properties.
Uniqueness
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and acetamide groups in specific positions on the benzoxazole core can result in distinct interactions with molecular targets and different chemical behavior compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-13-7-3-2-6(12-9(14)5-11)4-8(7)16-10(13)15/h2-4H,5H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGWSYYOWYICSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324702 |
Source
|
Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842971-30-6 |
Source
|
Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.